

# X-ray Crystallography of Indole-3-Carbaldehyde Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *5-bromo-1-methyl-1H-indole-3-carbaldehyde*

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This guide provides a comparative analysis of the X-ray crystallographic data of several 5-bromo-1H-indole-3-carbaldehyde derivatives and related compounds. While a crystal structure for **5-bromo-1-methyl-1H-indole-3-carbaldehyde** is not publicly available, this guide leverages data from closely related analogs to offer insights into the structural properties of this class of molecules. The information presented is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

## Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of indole-3-carbaldehyde derivatives, allowing for a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Indole-3-Carbaldehyde Derivatives

Parameter	5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone [1]	5-methyl-1H-indole-3-carbaldehyde[2]	1H-indole-3-carbaldehyde[3]
Formula	C <sub>10</sub> H <sub>9</sub> BrN <sub>4</sub> S	C <sub>10</sub> H <sub>9</sub> NO	C <sub>9</sub> H <sub>7</sub> NO
Molecular Weight	297.18	159.18	145.16
Crystal System	Triclinic	Orthorhombic	Orthorhombic
Space Group	P-1	Pca2 <sub>1</sub>	Pca2 <sub>1</sub>
a (Å)	6.7731 (2)	16.9456 (19)	14.0758 (9)
b (Å)	8.7551 (2)	5.7029 (6)	5.8059 (4)
c (Å)	10.6539 (2)	8.6333 (9)	8.6909 (5)
α (°)	69.280 (1)	90	90
β (°)	79.969 (1)	90	90
γ (°)	72.886 (1)	90	90
Volume (Å <sup>3</sup> )	563.00 (2)	834.31 (15)	710.24 (8)
Z	2	4	4
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.024	0.038	0.029
wR(F <sup>2</sup> )	0.066	0.107	0.069
Goodness-of-fit (S)	1.06	0.98	1.08

## Experimental Protocols

This section details the typical methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of indole-3-carbaldehyde derivatives, based on published procedures for related compounds.

### Synthesis of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone[1]

5-Bromoindole-3-carboxaldehyde (0.3 g, 1.3 mmol) and thiosemicarbazide (0.12 g, 1.3 mmol) were heated in ethanol (50 ml) for one hour. The solvent was subsequently removed, and the resulting product was recrystallized from ethanol to yield crystals suitable for X-ray diffraction.

## **Crystallization of 5-methyl-1H-indole-3-carbaldehyde[2]**

Crystals of 5-methyl-1H-indole-3-carbaldehyde were obtained through the slow evaporation of an ethanolic solution of the commercially available compound at room temperature.

## **Crystallization of 1H-indole-3-carbaldehyde[3]**

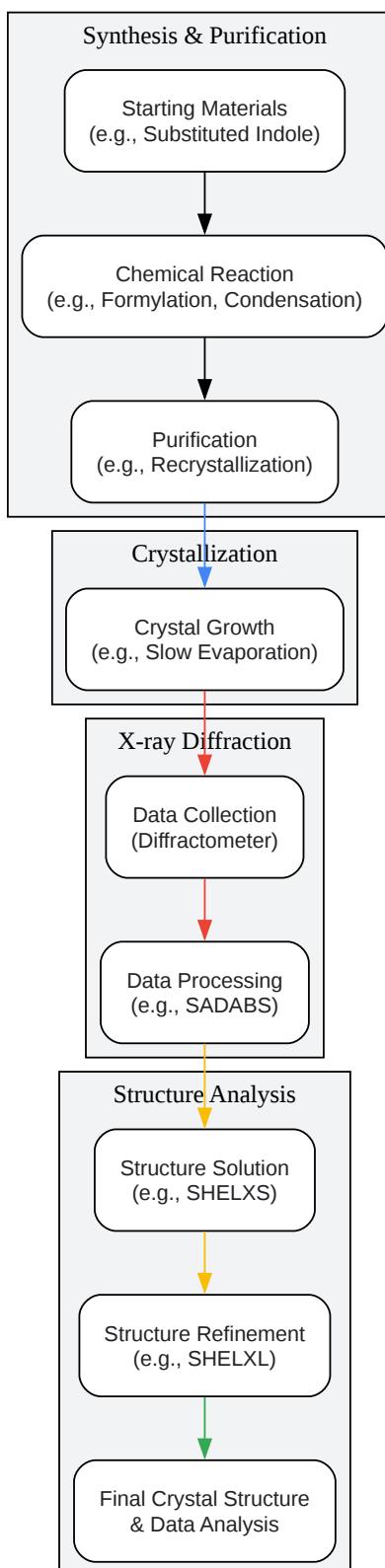
1H-indole-3-carbaldehyde was synthesized by the formylation of indole using dimethylformamide (DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ), followed by treatment with sodium hydroxide (NaOH). The crude product was then recrystallized from methanol to obtain high-quality crystals.

## **X-ray Data Collection and Structure Refinement**

For the analyzed derivatives, X-ray diffraction data were collected on a Bruker SMART APEX or APEXII CCD diffractometer.[1][2] The structures were solved using programs like SHELXS97 and refined with SHELXL97.[1][2] Absorption corrections were applied using methods such as multi-scan (SADABS).[1][2]

## **Experimental and Logical Workflow**

The following diagram illustrates the general workflow from the synthesis of indole derivatives to the final analysis of their crystal structures.



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Caption: Workflow for X-ray Crystallography of Indole Derivatives.

## Structural Insights and Comparison

The crystal structures of the compared indole-3-carbaldehyde derivatives reveal key insights into their molecular geometry and intermolecular interactions.

In the case of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, the molecule is essentially planar, and the crystal structure is stabilized by a network of hydrogen bonds where the sulfur atom acts as a hydrogen-bond acceptor.<sup>[1]</sup> Similarly, molecules of 5-methyl-1H-indole-3-carbaldehyde are nearly planar and are linked into chains by N—H···O hydrogen bonds.<sup>[2]</sup> The parent compound, 1H-indole-3-carbaldehyde, also exhibits N—H···O hydrogen bonds that form molecular chains.<sup>[3]</sup>

The presence of different substituents on the indole ring (e.g., bromo, methyl) and modifications at the 3-carbaldehyde group (e.g., thiosemicarbazone) influence the crystal packing and the network of non-covalent interactions. These variations are critical for understanding the physicochemical properties of these compounds and their potential interactions with biological targets. For instance, the introduction of a thiosemicarbazone moiety provides additional hydrogen bond donors and acceptors, leading to a more complex hydrogen-bonding network compared to the simple carbaldehyde.

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## References

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